Isonoruron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Natural Compounds

Field: Applied Sciences

Summary: Nature produces a great diversity of natural compounds selected by evolution, which exhibit multiple biological activities and applications.

Chemical Science

Field: Chemical Sciences

Chemistry

Field: Chemistry

Methods: The methods involve chemical inquiry and research.

Results: Progress in chemistry can no longer be measured only in terms of economics and utility.

Industrial Chemistry

Field: Industrial Chemistry

Summary: Chemistry is widely used in various industries such as Silicon, Petroleum, Paper, Leather.

Results: The results include the development of new applications and beneficial results for humanity.

Research Methodologies in Chemistry

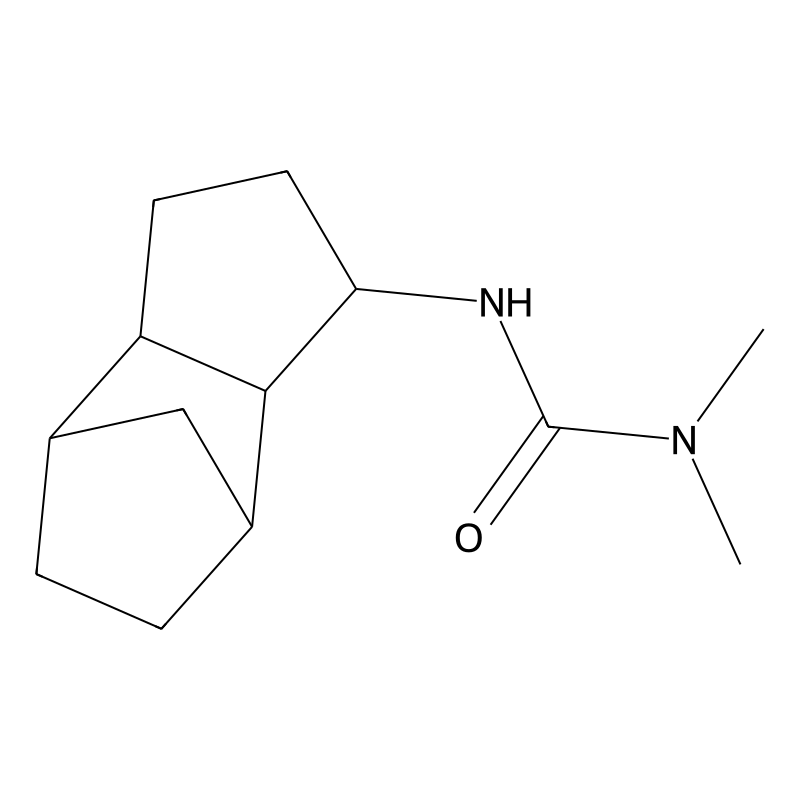

Isonoruron is a chemical compound with the molecular formula C13H22N2O. It is classified as a herbicide and is primarily used for controlling broadleaf weeds in various crops. The compound operates by inhibiting the growth of unwanted plants, thereby allowing desired crops to flourish. Its structure features a phenyl group substituted with an isopropyl moiety, which contributes to its herbicidal properties.

Isonoruron acts as a pre-emergent herbicide, meaning it disrupts weed growth before they emerge from the soil. The exact mechanism is not fully understood, but it likely involves inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme plays a crucial role in the synthesis of essential amino acids, and its disruption leads to stunted plant growth and ultimately death.

- Toxicity: Isonoruron is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats exceeding 2000 mg/kg. However, it can be irritating to the skin and eyes upon contact.

- Flammability: Isonoruron is not considered a flammable material [].

- Reactivity: No significant reactivity hazards are reported for isonoruron under normal storage and use conditions [].

- Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidation products.

- Hydrolysis: Isonoruron can be hydrolyzed in the presence of water, potentially affecting its efficacy and environmental persistence.

- Decomposition: At elevated temperatures or in the presence of strong acids or bases, Isonoruron may decompose into simpler compounds.

These reactions are crucial for understanding its environmental fate and degradation pathways .

Isonoruron exhibits significant biological activity as a herbicide. It functions by inhibiting photosynthesis in target plants, leading to their eventual death. The compound is particularly effective against certain broadleaf weeds, making it valuable in agricultural practices. Its selectivity allows for the protection of crops while effectively managing weed populations .

Isonoruron can be synthesized through various methods, including:

- Reaction of Isocyanates: A common method involves reacting 4-isopropylphenyl isocyanate with dimethylamine, resulting in the formation of Isonoruron.

- Condensation Reactions: Other synthetic routes may involve condensation reactions between appropriate amines and carbonyl compounds.

These synthesis methods are essential for producing Isonoruron at scale for agricultural applications .

Isonoruron is primarily utilized in agriculture as a selective herbicide. Its applications include:

- Crop Protection: Effective against broadleaf weeds in cereal crops, ensuring higher yields and better crop quality.

- Weed Management: Used in integrated weed management programs to reduce competition between crops and weeds.

The compound's effectiveness and selectivity make it a preferred choice among farmers dealing with weed infestations .

Research on Isonoruron has indicated potential interactions with various biological systems:

- Soil Microorganisms: Studies have shown that Isonoruron can affect soil microbial communities, which are crucial for nutrient cycling and soil health.

- Plant Metabolism: The compound may influence the metabolic pathways of non-target plants, though specific studies are required to quantify these effects.

Understanding these interactions is vital for assessing the ecological impact of Isonoruron use in agricultural settings .

Isonoruron shares similarities with several other herbicides. Below are some comparable compounds along with a brief description highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isoproturon | C12H18N2O | Similar mode of action but slightly different target specificity. |

| Glyphosate | C3H8NO5P | Broad-spectrum herbicide; works via different mechanisms (inhibition of amino acid synthesis). |

| Atrazine | C8H14ClN5 | A triazine herbicide; affects photosynthesis but has different environmental persistence characteristics. |

Isonoruron's unique structure and specific mode of action differentiate it from these compounds, making it particularly effective against certain weed species while minimizing harm to crops .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant